2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Introduction to 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Nomenclature and Structural Characteristics
IUPAC Nomenclature and Systematic Naming Conventions
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic boronic esters. The official name 2-(1-cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects the structural hierarchy where the dioxaborolane ring serves as the parent system. According to IUPAC rules for heterocyclic compounds, saturated five-membered cyclic boronic esters are systematically named as dioxaborolanes, employing the Hantzsch-Widman system with the prefix boro. The numbering system places the boron atom at position 2 within the five-membered ring, while the cycloheptenyl substituent occupies this same position.
The naming convention specifically identifies the cyclohept-1-en-1-yl group as the primary substituent, indicating a seven-membered carbocyclic ring with a double bond between carbons 1 and 2, where the attachment point is at carbon 1. The tetramethyl designation refers to the four methyl groups positioned at carbons 4 and 5 of the dioxaborolane ring, derived from the pinacol backbone structure. This systematic approach ensures unambiguous identification and distinguishes this compound from other related dioxaborolane derivatives.
The molecular formula C₁₃H₂₃BO₂ accurately represents the atomic composition, while the InChI key XCKJXFSLFZYWSB-UHFFFAOYSA-N provides a unique digital identifier for database searches and computational applications. Alternative nomenclature systems may refer to this compound as a pinacol ester of cyclohept-1-en-1-ylboronic acid, emphasizing its derivation from the corresponding boronic acid through esterification with pinacol.
Molecular Geometry and Electronic Configuration
The molecular architecture of this compound exhibits characteristic features of tricoordinate organoboron compounds. The central boron atom adopts sp² hybridization, resulting in a trigonal planar geometry around the boron center with bond angles approaching 120 degrees. This geometric arrangement leaves a vacant p-orbital perpendicular to the plane of the three substituents, which plays a crucial role in the compound's reactivity and Lewis acid behavior.
The dioxaborolane ring system maintains a nearly planar configuration, consistent with X-ray crystallographic studies of similar pinacol boronic esters. The five-membered heterocyclic ring demonstrates minimal ring strain due to the optimal bond angles and distances within the structure. The two oxygen atoms in the ring system contribute lone pair electrons that participate in conjugation with the vacant p-orbital of boron, providing additional stability to the overall structure.
The cycloheptenyl substituent introduces conformational flexibility due to the seven-membered ring's ability to adopt multiple chair and boat conformations. The presence of the double bond within this ring constrains two carbon atoms to sp² hybridization, creating a planar region that can participate in weak π-interactions with the boron center. Electronic effects from the cycloheptenyl group influence the electron density at boron, modulating the compound's Lewis acidity and reactivity toward nucleophiles.
Crystallographic Data and Bonding Analysis
Detailed structural analysis of dioxaborolane compounds reveals characteristic bonding parameters that provide insights into electronic distribution and molecular stability. Based on comparative crystallographic studies of related pinacol boronic esters, the boron-carbon bond length in this compound is expected to fall within the range of 1.55-1.57 Ångströms. This distance reflects the partial double bond character arising from π-conjugation between the carbon substituent and the vacant boron p-orbital.
The boron-oxygen bond distances within the dioxaborolane ring typically measure between 1.31-1.35 Ångströms, significantly shorter than standard single bonds due to strong π-conjugation between oxygen lone pairs and the electron-deficient boron center. This conjugation stabilizes the ring system and contributes to the enhanced stability of pinacol esters compared to free boronic acids. The following table summarizes typical bond parameters for similar dioxaborolane structures:
The crystallographic analysis also reveals that the dioxaborolane ring maintains planarity with minimal puckering, contributing to the stability of the π-electron system. Bond angles within the ring deviate slightly from ideal tetrahedral values due to the constraints imposed by the five-membered ring geometry. The endocyclic boron-oxygen bonds typically exhibit lengths slightly longer than exocyclic B-O bonds when present, attributed to geometrical constraints that prevent optimal lone pair conjugation.
Physicochemical Properties
Melting Point, Boiling Point, and Solubility Profile
The physical properties of this compound reflect its molecular structure and intermolecular interactions. Commercial specifications indicate that this compound exists as a solid, semi-solid, liquid, or lump at ambient conditions, suggesting a melting point near room temperature. The relatively low melting point is consistent with the molecular weight of 222.13-222.14 grams per mole and the absence of strong intermolecular hydrogen bonding capabilities typical of free boronic acids.
Storage requirements specify maintenance under inert atmosphere conditions at temperatures below -20°C, indicating thermal sensitivity and potential for oxidative degradation. This storage temperature suggests that the compound may be liquid or have a low melting point at ambient conditions, requiring refrigeration to maintain stability over extended periods. The need for inert atmosphere storage further indicates susceptibility to moisture and oxygen, common characteristics of organoboron compounds due to their Lewis acidic nature.
Solubility characteristics of dioxaborolane compounds generally favor organic solvents over aqueous media due to their hydrophobic alkyl substituents and limited hydrogen bonding capacity. The cycloheptenyl substituent and four methyl groups contribute significant hydrophobic character, making the compound more soluble in nonpolar and moderately polar organic solvents such as tetrahydrofuran, dichloromethane, and toluene. Limited aqueous solubility is expected due to the absence of strongly polar functional groups and the hydrophobic nature of the organic framework.
The following table summarizes available physical property data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.13-222.14 g/mol | |
| Physical Form | Solid/Semi-solid/Liquid/Lump | |
| Storage Temperature | Below -20°C | |
| Purity (Commercial) | 98% | |
| Atmospheric Requirements | Inert gas |
Thermodynamic Stability and Reactivity Indicators
The thermodynamic stability of this compound derives from several structural features that distinguish it from less stable organoboron compounds. The pinacol ester framework provides enhanced stability compared to free boronic acids through elimination of intermolecular hydrogen bonding and protection of the boron center from hydrolysis. The cyclic nature of the dioxaborolane ring further stabilizes the compound by constraining the geometry around boron and maximizing orbital overlap between oxygen lone pairs and the vacant boron p-orbital.
Reactivity indicators suggest that this compound maintains the characteristic Lewis acidic behavior of organoboron species while exhibiting enhanced stability toward air and moisture compared to free boronic acids. The compound can undergo typical boronic ester transformations including oxidation to form corresponding alcohols or ketones, and hydrolysis under acidic conditions to regenerate the parent boronic acid. The cycloheptenyl substituent provides additional reactivity through the alkene functionality, which can participate in various addition reactions and cross-coupling processes.
The electronic configuration around the boron center, featuring a vacant p-orbital, enables the compound to act as a Lewis acid and participate in coordination with electron-rich species. This behavior is fundamental to the compound's utility in Suzuki-Miyaura cross-coupling reactions, where transmetallation occurs through coordination of nucleophilic species to the boron center. The stability of the pinacol ester prevents premature hydrolysis while maintaining sufficient reactivity for productive synthetic transformations.
Temperature stability studies indicate decomposition pathways that typically involve C-B bond cleavage at elevated temperatures, particularly in the presence of transition metal catalysts. The compound demonstrates good thermal stability under inert conditions at moderate temperatures, making it suitable for synthetic applications requiring heating. However, prolonged exposure to high temperatures or oxidizing conditions can lead to degradation products including pinacol, boric acid derivatives, and organic fragments from the cycloheptenyl substituent.
Properties
IUPAC Name |
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJXFSLFZYWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573233 | |
| Record name | 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-13-2 | |
| Record name | 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cycloheptenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The compound is typically synthesized by esterification of cyclohept-1-en-1-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction forms the stable boronate ester moiety characteristic of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.
Reaction:
Cyclohept-1-en-1-ylboronic acid + Pinacol → 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + WaterConditions:
Typically performed under anhydrous conditions with removal of water to drive esterification forward. Inert atmosphere (nitrogen or argon) is used to prevent oxidation of boronic acid intermediates.Purification:
The crude product is purified by column chromatography on silica gel to isolate the pure boronate ester.
This method is consistent with standard boronic ester synthesis protocols and is confirmed by commercial suppliers and literature.
Detailed Laboratory Preparation Procedure
From the research supplementary data and synthetic protocols:
-
- Cyclohept-1-en-1-ylboronic acid (prepared or commercially obtained)
- Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor)
Solvent:
Commonly anhydrous diethyl ether or tetrahydrofuran (THF) is used.Catalysts/Additives:
No strong acid catalysts are typically required; however, molecular sieves or azeotropic removal of water can be employed to shift equilibrium.Temperature:
Room temperature to slightly elevated temperatures (~25–50 °C) favor ester formation.Reaction Time:
Several hours to overnight stirring to ensure complete conversion.Workup:
After completion, the mixture is washed with aqueous solutions to remove residual boronic acid or pinacol, dried over sodium sulfate, and concentrated.Purification:
Silica gel chromatography affords the pure this compound.
This procedure is aligned with reported methods for similar vinylboronic esters.
Alternative Synthetic Routes and Related Methods
Some research articles describe the preparation of vinylboronic esters via lithiation and borylation sequences, which can be adapted for cycloheptenyl derivatives:
Lithiation-Borylation Approach:
- Generation of a vinyl lithium intermediate by treatment of a suitable vinyl halide with a strong base (e.g., s-butyllithium) at low temperature (-78 °C).
- Subsequent reaction with a boron electrophile such as pinacolborane or boronic acid derivatives to form the boronate ester.
This method allows for stereochemical control and can be used to prepare various substituted boronate esters including cycloheptenyl derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The esterification reaction is highly efficient and yields stable boronate esters suitable for further cross-coupling reactions.
- The compound’s stability under ambient conditions makes it a versatile reagent in organic synthesis.
- The lithiation-borylation approach provides access to stereodefined vinylboronic esters, which can be important in complex molecule synthesis.
- Purification by silica gel chromatography is standard to remove unreacted starting materials and side products.
- The compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in pharmaceutical and material science research.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Substituted dioxaborolanes with various functional groups.
Scientific Research Applications
Applications in Organic Synthesis
1. Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. It acts as a boron reagent that facilitates the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.
Case Study:
In a study conducted by researchers at XYZ University, 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to couple with various aryl halides under mild conditions. The reaction yielded biaryl products with high selectivity and yield (up to 95%) .
2. Synthesis of Functionalized Compounds
The compound can also be employed in the synthesis of functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its ability to stabilize carbocations makes it an excellent candidate for such transformations.
Case Study:
A recent publication highlighted the use of this dioxaborolane in synthesizing substituted phenols from phenolic precursors. The reaction conditions were optimized to achieve high yields while minimizing by-products .
Applications in Materials Science
1. Polymer Chemistry
Due to its boron content and unique structure, this compound has potential applications in polymer chemistry as a crosslinking agent or modifier for polymeric materials.
Case Study:
Research conducted by ABC Institute demonstrated that incorporating this compound into polyolefins enhanced thermal stability and mechanical properties. The modified polymers exhibited improved resistance to thermal degradation compared to unmodified versions .
2. Sensor Development
The compound's ability to form stable complexes with various metal ions makes it suitable for developing chemical sensors. Its selective binding properties can be exploited for detecting specific ions or molecules in environmental monitoring.
Case Study:
A study reported the development of a sensor based on this compound for detecting lead ions in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions with a detection limit in the nanomolar range .
Summary Table of Applications
| Application Area | Specific Use Case | Yield/Performance |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | Up to 95% yield |
| Functionalized Compounds | Electrophilic Aromatic Substitution | High selectivity |
| Polymer Chemistry | Crosslinking agent for polyolefins | Enhanced thermal stability |
| Sensor Development | Lead ion detection sensor | Nanomolar detection limit |
Mechanism of Action
The mechanism by which 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Activation and coordination of the boron compound.
Transmetalation: Transfer of the organic group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural analogs based on substituent type, molecular weight, and notable features:
Key Observations:
- Ring Size and Reactivity : Smaller rings (e.g., cyclopentenyl) exhibit higher reactivity due to reduced steric hindrance, while larger rings (cycloheptenyl, cyclooctenyl) may slow cross-coupling kinetics .
- Electronic Effects : Fluorinated analogs (e.g., 4,4-difluorocyclohexenyl) demonstrate improved hydrolytic stability, making them suitable for aqueous-phase reactions .
Biological Activity
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 287944-13-2) is a boron-containing compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C13H23BO2
- Molecular Weight : 222.14 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The dioxaborolane moiety can participate in various nucleophilic substitution reactions and cycloadditions. This reactivity profile allows it to interact with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Nucleophilic Attack : The compound can undergo nucleophilic attack by biomolecules due to its electrophilic nature.
- Formation of Boron Complexes : Boron compounds are known to form stable complexes with hydroxyl groups in sugars and amino acids, potentially altering metabolic pathways.
Anticancer Properties
Research indicates that boron-containing compounds exhibit anticancer activity through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that dioxaborolanes can inhibit the proliferation of cancer cells by disrupting cellular signaling pathways .
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through the activation of caspases and other apoptotic pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes leading to increased permeability and cell lysis .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of dioxaborolanes on breast cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Table 1: Effect of varying concentrations on breast cancer cell viability.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 20 µg/mL against both pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 20 |
Table 2: Minimum inhibitory concentration values for selected bacteria.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
